[(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methyl](propan-2-yl)amine
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Overview
Description
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, a methyl group at position 1, and a propan-2-ylamine group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Bromination: The imidazole ring is brominated at positions 4 and 5 using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The nitrogen at position 1 is methylated using methyl iodide or a similar methylating agent.
Amination: The resulting dibromo-methyl-imidazole is then reacted with isopropylamine to introduce the propan-2-ylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of bromine atoms can yield azido or thiol derivatives, while oxidation can produce imidazole N-oxides.
Scientific Research Applications
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives such as:
4,5-Diphenyl-1H-imidazole: Lacks the bromine atoms and has phenyl groups instead.
1-Methylimidazole: Lacks the bromine atoms and the propan-2-ylamine group.
2-Methylimidazole: Has a methyl group at position 2 instead of 1.
The uniqueness of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13Br2N3 |
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Molecular Weight |
311.02 g/mol |
IUPAC Name |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H13Br2N3/c1-5(2)11-4-6-12-7(9)8(10)13(6)3/h5,11H,4H2,1-3H3 |
InChI Key |
OLEDJHTZIKDZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC(=C(N1C)Br)Br |
Origin of Product |
United States |
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